molecular formula C9H14N2 B11826223 (3aR,6R,8aS)-6-methyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine

(3aR,6R,8aS)-6-methyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine

Cat. No.: B11826223
M. Wt: 150.22 g/mol
InChI Key: VICBFDOEEAYSFX-OEJXEDHQSA-N
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Description

(3aR,6R,8aS)-6-methyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine is a complex organic compound with a unique structure that includes an aziridine ring fused to a pyrrolo-pyridine system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6R,8aS)-6-methyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Aziridine Ring: This step involves the reaction of an appropriate amine with an epoxide under basic conditions to form the aziridine ring.

    Cyclization: The aziridine intermediate is then subjected to cyclization with a suitable diene or dienophile to form the fused pyrrolo-pyridine system.

    Methylation: The final step involves the methylation of the nitrogen atom in the aziridine ring using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3aR,6R,8aS)-6-methyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted derivatives with new alkyl or acyl groups attached to the nitrogen atom.

Scientific Research Applications

(3aR,6R,8aS)-6-methyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3aR,6R,8aS)-6-methyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    (3aR,6R,8aS)-6-methyl-2,3,3a,6-tetrahydro-1H-azirino[1,2-a]pyrrolo[3,4-b]pyridine: A structurally similar compound with slight variations in the aziridine ring.

    (3aR,6R,8aS)-6-methyl-2,3,3a,6-tetrahydro-1H-pyrrolo[3,4-b]pyridine: Lacks the aziridine ring but retains the pyrrolo-pyridine system.

Uniqueness

(3aR,6R,8aS)-6-methyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine is unique due to the presence of both the aziridine ring and the fused pyrrolo-pyridine system, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

(1S,4R,7R)-4-methyl-3,9-diazatricyclo[5.3.0.01,3]dec-5-ene

InChI

InChI=1S/C9H14N2/c1-7-2-3-8-4-10-5-9(8)6-11(7)9/h2-3,7-8,10H,4-6H2,1H3/t7-,8-,9+,11?/m1/s1

InChI Key

VICBFDOEEAYSFX-OEJXEDHQSA-N

Isomeric SMILES

C[C@@H]1C=C[C@@H]2CNC[C@@]23N1C3

Canonical SMILES

CC1C=CC2CNCC23N1C3

Origin of Product

United States

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